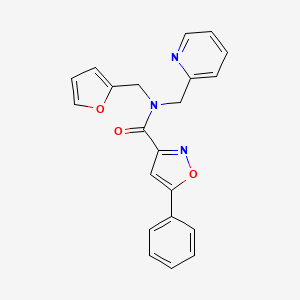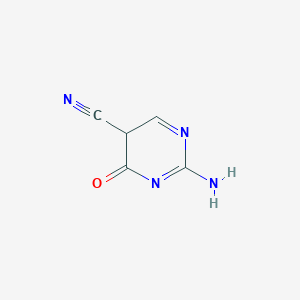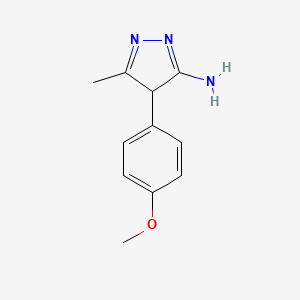
5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid is a heterocyclic compound with significant interest in various scientific fields. It is characterized by a pyrimidine ring structure with nitro and carboxylic acid functional groups, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid typically involves the nitration of 2,6-dioxohexahydropyrimidine-4-carboxylic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position on the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to produce high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation reactions.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 5-amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid.
Substitution: Formation of esters or amides depending on the substituent used.
Aplicaciones Científicas De Investigación
5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties, particularly against Mycobacterium tuberculosis.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit isocitrate lyase, an enzyme crucial for the survival of Mycobacterium tuberculosis. This inhibition disrupts the metabolic pathways of the bacteria, leading to its death .
Comparación Con Compuestos Similares
Similar Compounds
5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: Similar structure but differs in the degree of hydrogenation of the pyrimidine ring.
5-Nitro-2,6-dioxohexahydro-4-pyrimidinecarboxamides: Similar nitro and dioxo groups but with an amide functional group instead of a carboxylic acid.
Uniqueness
5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit isocitrate lyase sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
Propiedades
Número CAS |
791006-71-8 |
|---|---|
Fórmula molecular |
C5H5N3O6 |
Peso molecular |
203.11 g/mol |
Nombre IUPAC |
5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C5H5N3O6/c9-3-2(8(13)14)1(4(10)11)6-5(12)7-3/h1-2H,(H,10,11)(H2,6,7,9,12) |
Clave InChI |
SEDWUBYNOPCBAL-UHFFFAOYSA-N |
SMILES canónico |
C1(C(NC(=O)NC1=O)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{3-benzyl-5,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B12343042.png)
![4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12343044.png)
![tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid](/img/structure/B12343052.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide](/img/structure/B12343062.png)



![6-methyl-1-pyrimidin-2-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12343081.png)

